Cas no 5553-97-9 (Propanedinitrile,2-[(4-hydroxyphenyl)methyl]-)

Propanedinitrile,2-[(4-hydroxyphenyl)methyl]- structure
5553-97-9 structure
Product Name:Propanedinitrile,2-[(4-hydroxyphenyl)methyl]-
CAS No:5553-97-9
MF:C10H8N2O
MW:172.18332195282
CID:376678
PubChem ID:5613
Update Time:2025-04-19

Propanedinitrile,2-[(4-hydroxyphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-[(4-hydroxyphenyl)methyl]-
    • 2-[(4-hydroxyphenyl)methyl]propanedinitrile
    • (4-Hydroxy-benzyl)-malononitril
    • (4-hydroxybenzyl)propanedinitrile
    • 2-(4-hydroxybenzyl)malononitrile
    • 4-hydroxybenzylmalononitrile
    • AG 43
    • benzylidenemalononitrile (BMN) deriv. 63
    • tyrphostin 63
    • Tyrphostin A63
    • BDBM4378
    • (4-hydroxybenzyl)malononitrile
    • Q27195302
    • FT-0690443
    • 5553-97-9
    • HSCI1_000082
    • PDRLQWJJFLVIRC-UHFFFAOYSA-N
    • AKOS006271869
    • SCHEMBL6824590
    • alpha-Cyano-(4-hydroxy)dihydrocinnamonitrile
    • CHEBI:114192
    • ag43
    • CHEMBL76587
    • DTXSID90274470
    • BRD-K61590534-001-01-4
    • Inchi: 1S/C10H8N2O/c11-6-9(7-12)5-8-1-3-10(13)4-2-8/h1-4,9,13H,5H2
    • InChI Key: PDRLQWJJFLVIRC-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CC(C#N)C#N

Computed Properties

  • Exact Mass: 172.06400
  • Monoisotopic Mass: 172.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5
  • Topological Polar Surface Area: 67.8Ų

Experimental Properties

  • Color/Form: White solid
  • PSA: 67.81000
  • LogP: 1.59806
  • Solubility: Insoluble in water

Propanedinitrile,2-[(4-hydroxyphenyl)methyl]- Security Information

  • WGK Germany:3

Propanedinitrile,2-[(4-hydroxyphenyl)methyl]- Pricemore >>

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